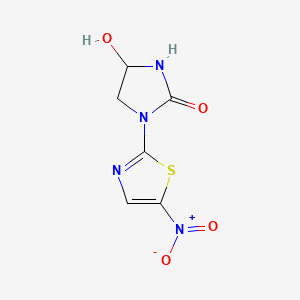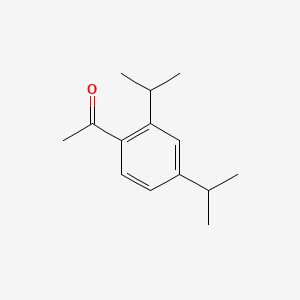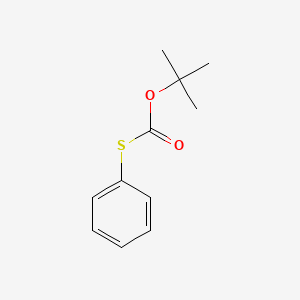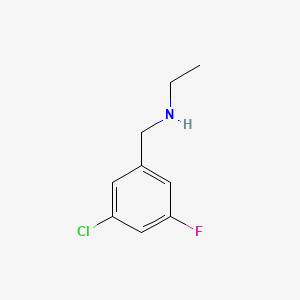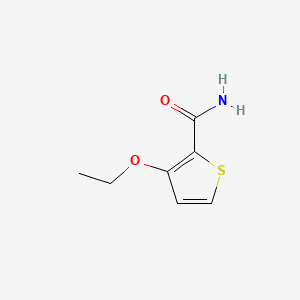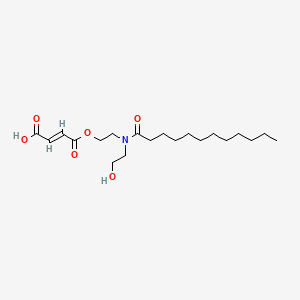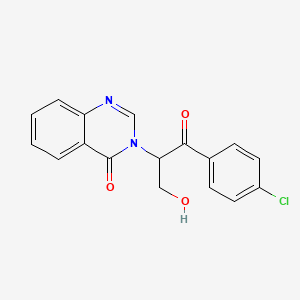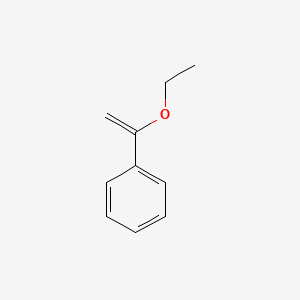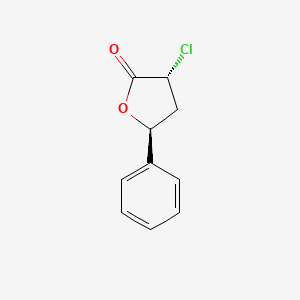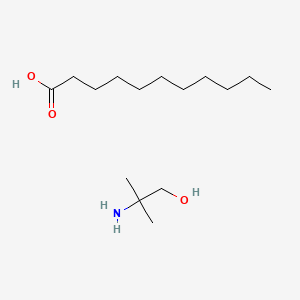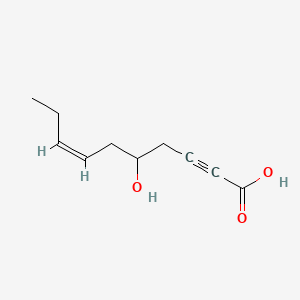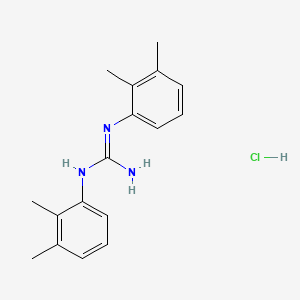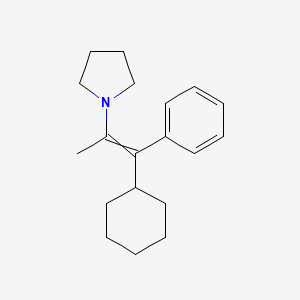![molecular formula C13H32N2O2Si B15178052 N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine CAS No. 80190-61-0](/img/structure/B15178052.png)
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine typically involves the reaction of 2-methyl-3-(methyldipropoxysilyl)propylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to enhance the reaction rate and yield. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine involves its interaction with molecular targets through the silane group. This interaction can lead to the formation of stable bonds with various substrates, enhancing the properties of the resulting compounds. The pathways involved include covalent bonding and hydrogen bonding, which contribute to the compound’s effectiveness in its applications .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]amine
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethanolamine
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]propylamine
Uniqueness
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine is unique due to its dual functionality, combining the properties of both ethylenediamine and silane groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
80190-61-0 |
|---|---|
Molecular Formula |
C13H32N2O2Si |
Molecular Weight |
276.49 g/mol |
IUPAC Name |
N'-[2-methyl-3-[methyl(dipropoxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H32N2O2Si/c1-5-9-16-18(4,17-10-6-2)12-13(3)11-15-8-7-14/h13,15H,5-12,14H2,1-4H3 |
InChI Key |
QALDTJGTUWSKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(CC(C)CNCCN)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


